Cas no 2770-01-6 (4-Chloro-1H-imidazo4,5-cpyridine)

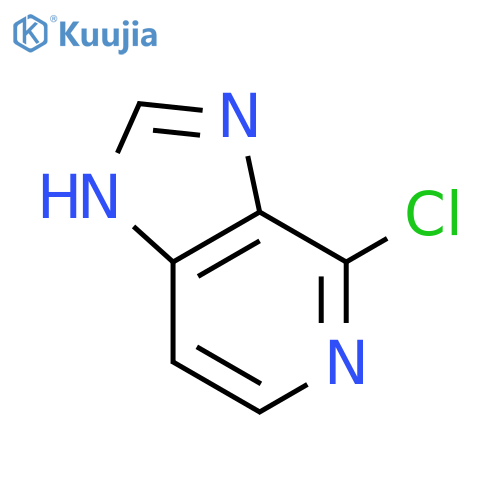

2770-01-6 structure

商品名:4-Chloro-1H-imidazo4,5-cpyridine

4-Chloro-1H-imidazo4,5-cpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-1H-imidazo[4,5-c]pyridine

- 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE

- 3H-IMIDAZO[4,5-C]PYRIDINE,4-CHLORO-

- 4-Chloro-1H-imidazo4,5-cpyridine

- 4-CHLORO-3H-IMIDAZO[4,5-C]PYRIDINE

- 4-Chloroimidazo[4,5-c]pyridine

- 1H-Imidazo[4,5-c]pyridine, 4-chloro-

- DHJMLXBBZRWBPW-UHFFFAOYSA-N

- 5H-Imidazo[4,5-c]pyridine, 4-chloro-

- NSC611236

- 3h-imidazo[4,5-c]pyridine, 4-chloro-

- 4-Chloro-imidazo[4,5-c] Pyridine

- SC2111

- SB10008

- CS-D0825

- AMY13971

- W-204270

- 4-chloro-1H-imidazo-[4,5-c]pyridine

- MFCD08689582

- BB 0262287

- EN300-234399

- CHEMBL33524

- AM20061857

- AKOS006290005

- DTXSID90418716

- NSC-611236

- 4-chloro-1H-imidazo-[4,5-c]-pyridine

- SCHEMBL2059241

- MFCD13188423

- DS-10542

- SY023553

- 2770-01-6

- SCHEMBL13217492

- 4-Chloro-1H-imidazo[4 pound not5-c]pyridine

- A819163

- 81053-66-9

- CS-0317154

- 4-Chloro-5H-imidazo[4,5-c]pyridine

- DB-011316

- FC32403

- DTXCID00369563

-

- MDL: MFCD08689582

- インチ: 1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)

- InChIKey: DHJMLXBBZRWBPW-UHFFFAOYSA-N

- ほほえんだ: ClC1C2=C(C([H])=C([H])N=1)N([H])C([H])=N2

計算された属性

- せいみつぶんしりょう: 153.00900

- どういたいしつりょう: 153.0093748g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: Light-red to Brown Solid

- 密度みつど: 1.531

- ふってん: 455.4℃ at 760 mmHg

- フラッシュポイント: 261.7°C

- 屈折率: 1.72

- PSA: 41.57000

- LogP: 1.61130

4-Chloro-1H-imidazo4,5-cpyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

4-Chloro-1H-imidazo4,5-cpyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-1H-imidazo4,5-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM104131-25g |

4-chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | 97% | 25g |

$470 | 2024-07-28 | |

| eNovation Chemicals LLC | D493924-5G |

4-chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | 97% | 5g |

$120 | 2023-09-03 | |

| eNovation Chemicals LLC | D555270-5G |

4-Chloro-1H-iMidazo[4,5-c]pyridine |

2770-01-6 | 97% | 5g |

$160 | 2024-05-24 | |

| eNovation Chemicals LLC | D555270-10G |

4-Chloro-1H-iMidazo[4,5-c]pyridine |

2770-01-6 | 97% | 10g |

$210 | 2024-05-24 | |

| eNovation Chemicals LLC | K07758-25g |

4-chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | >95% | 25g |

$950 | 2024-05-23 | |

| eNovation Chemicals LLC | K07758-100g |

4-chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | >95% | 100g |

$2800 | 2024-05-23 | |

| Chemenu | CM104131-10g |

4-chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | 97% | 10g |

$330 | 2021-08-06 | |

| Enamine | EN300-234399-1.0g |

4-chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | 95% | 1.0g |

$33.0 | 2024-06-19 | |

| eNovation Chemicals LLC | D693278-5g |

4-Chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | 97% | 5g |

$135 | 2023-09-03 | |

| eNovation Chemicals LLC | Y0984997-25g |

4-Chloro-1H-imidazo[4,5-c]pyridine |

2770-01-6 | 95% | 25g |

$500 | 2024-08-02 |

4-Chloro-1H-imidazo4,5-cpyridine 関連文献

-

Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526

2770-01-6 (4-Chloro-1H-imidazo4,5-cpyridine) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2770-01-6)4-Chloro-1H-imidazo4,5-cpyridine

清らかである:99%

はかる:25g

価格 ($):276.0